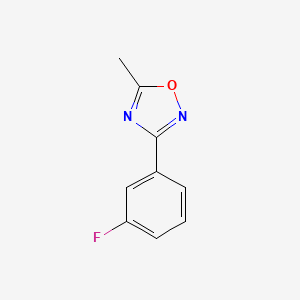

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

説明

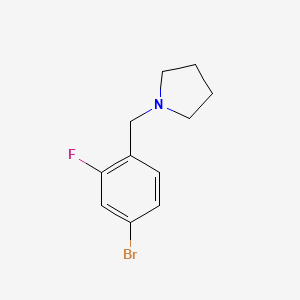

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse pharmacological activities and potential use in material science. The fluorophenyl group attached to the oxadiazole ring can significantly influence the electronic properties and reactivity of the molecule, making it a compound of interest in various fields of research.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the synthesis of 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles has been achieved through a two-step reaction involving hydrazide and aroyl chlorides . Similarly, other derivatives have been synthesized via multistep reactions from different starting materials, such as benzoic acid derivatives , indicating the versatility of synthetic approaches for this class of compounds.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined by single crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters . Density Functional Theory (DFT) calculations have also been employed to investigate the molecular structure, vibrational frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of a fluorine atom can affect the electron distribution within the molecule, potentially altering its chemical behavior. The molecular electrostatic potential (MEP) and Frontier molecular orbital (HOMO-LUMO) analyses provide insights into the reactivity and possible sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

1,3,4-oxadiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. For example, some polymers containing the 1,3,4-oxadiazole ring show high thermal stability, solubility in polar organic solvents, and fluorescence properties . The introduction of fluorine atoms can further enhance these properties, as seen in the high thermal stability and decomposition temperatures of fluorinated poly(1,3,4-oxadiazole-ether-imide)s . Additionally, the photophysical properties, such as delayed luminescence and fluorescence emission shifts, are of particular interest in the development of sensors and organic light-emitting diodes (OLEDs) .

科学的研究の応用

Delayed Luminescence in Oxadiazole Derivatives

Oxadiazole derivatives, including those similar to 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, have been studied for their delayed fluorescence, particularly in the context of organic light-emitting diodes (OLEDs). For example, carbazole-substituted oxadiazoles exhibit thermally activated delayed fluorescence (TADF) and have been used to achieve high external quantum efficiency in OLEDs. This research indicates the potential of oxadiazole derivatives in improving the performance and efficiency of OLED technology (Cooper et al., 2022).

Synthesis and Properties of Oxadiazole Derivatives

The synthetic versatility of 3-amino-5-aryl- and 3-amino-5-alkyl-1,2,4-oxadiazoles, including fluorophenyl variants, has been explored, demonstrating the utility of oxadiazoles in chemical synthesis. Such studies lay the groundwork for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Medici et al., 2002).

Liquid Crystalline Properties

Research into bent-shaped 1,3,4-oxadiazole-based compounds has revealed their liquid crystalline properties, indicating the potential of fluorophenyl-containing oxadiazoles in the development of new materials for display technologies. Such studies highlight the structural influence on the mesophase behavior of these compounds (Zhu et al., 2009).

Anticancer Activity of Oxadiazole Derivatives

The exploration of 1,3,4-oxadiazole derivatives for their anticancer activity has identified compounds with promising efficacy. For instance, certain derivatives have been shown to exhibit significant activity against various cancer cell lines, suggesting the potential of these compounds in the development of new anticancer therapies (Aboraia et al., 2006).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of 1,3,4-oxadiazole derivatives have been investigated, with some compounds showing potent effects. This research supports the potential use of these compounds in the development of new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and oxidative stress-related conditions (Dinesha et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards.

将来の方向性

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole”, more specific information would require further research or experimental studies. If you have access to a laboratory and the necessary resources, you could potentially conduct some of these analyses yourself. However, please remember to always follow safety guidelines when handling chemicals.

特性

IUPAC Name |

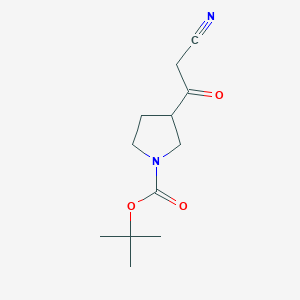

3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQMOEJUCOLPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258631 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

CAS RN |

1820706-17-9 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)